Superior Oxidative Addition Reactivity in Pd‑Catalyzed Cross‑Coupling vs. 7‑Bromo Analog
The 7‑iodo substituent of 7-Iodothieno[3,2-d]pyrimidin-2-amine accelerates the rate‑limiting oxidative addition step in palladium‑catalyzed cross‑coupling reactions relative to its 7‑bromo analog. The general reactivity order for aryl halides with Pd(0) catalysts is I > Br >> Cl, with aryl iodides reacting approximately 5–10 times faster than aryl bromides and approximately 100–500 times faster than aryl chlorides [1]. This enhanced reactivity translates to higher coupling yields under milder conditions, shorter reaction times, and greater tolerance of sterically demanding coupling partners—critical advantages when generating diverse screening libraries [2].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) (class-level, not measured for this specific scaffold) |
|---|---|
| Target Compound Data | Aryl iodide: relative rate ~10²–10³ (fastest among common halides) [1] |
| Comparator Or Baseline | 7-Bromothieno[3,2-d]pyrimidin-2-amine (aryl bromide: relative rate ~10); 7-chloro analog (aryl chloride: relative rate ~1) [1] |
| Quantified Difference | Approximately 5–10× faster than bromide; >100× faster than chloride |
| Conditions | Palladium(0) catalysts under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, aqueous base, 80–100 °C) [1] |
Why This Matters
For procurement teams building C7‑arylated libraries via parallel synthesis, the iodo derivative reduces coupling reaction times from hours to minutes, increases per‑well yield, and minimises failed reactions, directly improving library quality and cost‑per‑compound economics.
- [1] Guram, A. S.; Milne, J. E.; Tedrow, J. S.; Walker, S. D. Science of Synthesis: Cross Coupling and Heck-Type Reactions, 2013, 1, 10. View Source
- [2] Cheprakova, E. M.; Verbitskiy, E. V.; Rusinov, G. L. et al. Combination of the SNH Reaction, Suzuki Cross-Coupling and Photocyclization as a Versatile Strategy for Construction of New Polycyclic Systems on the Basis of the Pyrimidine Scaffold. ESOC-2015 Proceedings. View Source
